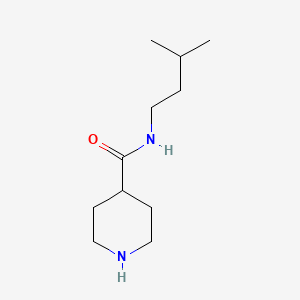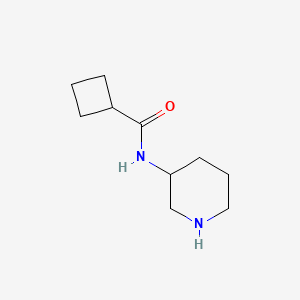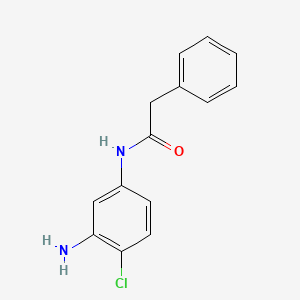
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide, or NACPA, is an organic compound with a wide range of applications in the scientific and medical fields. It has been used in various research studies and laboratory experiments, as well as in the development of new drugs and treatments. NACPA is a versatile compound with a variety of properties, making it a valuable tool for researchers. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide and its derivatives have been extensively studied for their synthetic routes and biological activities. These compounds are synthesized through various chemical reactions, including the reaction of N-((1E)-1-Aza-2-Substituted phenylvinyl)-2'-{2"-(2'", 6'"-Dichloro Phenyl) Amino) Phenyl} Acetamide with thoglycolic acid, Chloroacetyl chloride, and triethylamine, leading to novel thiazolidinone and acetidinone derivatives with significant antimicrobial activity against different micro-organisms (Mistry, Desai, & Intwala, 2009). The structural characterization and analysis of these compounds have been confirmed through various spectroscopic techniques, further highlighting their potential in antimicrobial applications.
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of related compounds, such as those involving halogenated C,N-diarylacetamides, have been a subject of interest. Studies have detailed the conformations and supramolecular assembly of these molecules, emphasizing the impact of halogenation on their structural integrity and potential biological interactions. Such research provides insights into the design of molecules with specific biological functions, utilizing hydrogen bonding and other non-covalent interactions to achieve desired outcomes (Nayak et al., 2014).
Antiviral and Antiapoptotic Effects
One notable derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice models. Such findings underscore the potential of N-(3-Amino-4-chlorophenyl)-2-phenylacetamide derivatives in developing treatments for viral diseases (Ghosh et al., 2008).
QSAR Studies and Antibacterial Activity
Further research into the antibacterial activity of related compounds, including QSAR (Quantitative Structure-Activity Relationship) studies, has demonstrated the utility of these molecules against both gram-positive and gram-negative bacteria. Such studies highlight the importance of substituent positioning and physicochemical properties in enhancing antibacterial efficacy, offering a pathway for the development of novel antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZFSICBOXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



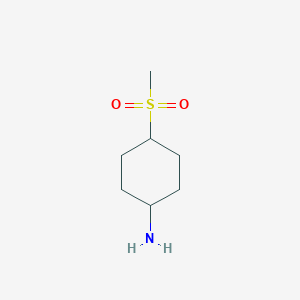
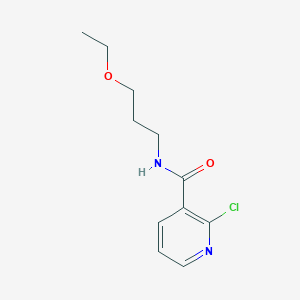

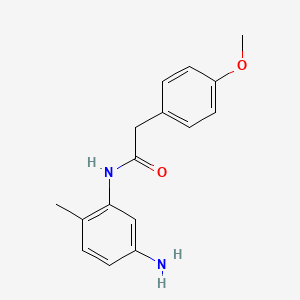

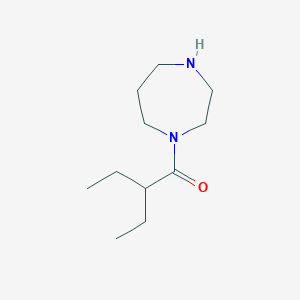
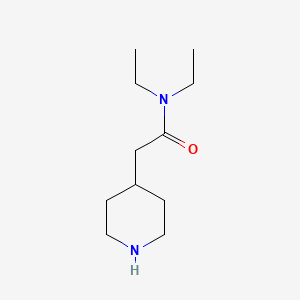
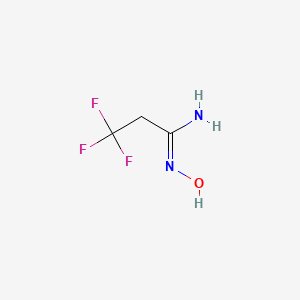
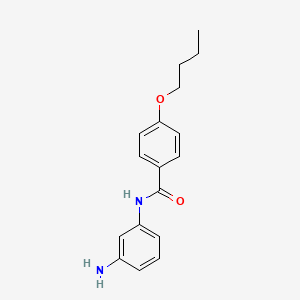
![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)
